2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a multi-functional compound featuring both benzo[d]oxazole and thiophene moieties. Its structure suggests interesting properties which can be exploited in various scientific fields such as organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of 2-oxobenzo[d]oxazole ring:
Reacting o-aminophenol with phosgene to form the benzo[d]oxazol-2-one derivative.
Further transformation to the 2-oxo derivative through an oxidizing agent.
Synthesis of the 1,3,4-oxadiazole ring:
Converting thiophene-2-carboxylic acid to its acyl hydrazide using hydrazine hydrate.
Cyclization of the acyl hydrazide to form the 1,3,4-oxadiazole ring through the reaction with carbon disulfide and base.
Coupling reaction:
The synthesized intermediates are coupled using a reagent such as DCC (Dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods: Industrial production involves optimizing the above synthetic routes to larger scales, ensuring high yield and purity. This might include the use of automated reactors, specialized catalysts, and continuous flow techniques for efficient processing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions affecting the benzo[d]oxazole or thiophene moieties.
Reduction:
Reduction reactions might target the oxazole ring or any other reducible functional groups present.
Substitution:
Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene moiety.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄, or CrO₃ under acidic conditions.
Reduction: Use of NaBH₄ or H₂ with Pd/C catalyst.
Substitution: Friedel-Crafts acylation or alkylation using AlCl₃ as a catalyst.
Major Products: Depending on the reaction, major products might include various substituted derivatives or transformed versions of the original compound.
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Biology:
Could be a precursor for compounds with potential biological activity.
Medicine:
Investigation as a potential drug candidate due to its heterocyclic structure.
Industry:
Could be applied in the development of materials for electronic devices due to its conjugated system.
Mechanism of Action
Mechanism by which it exerts effects: The compound can interact with biological macromolecules, potentially inhibiting or modifying their functions.
Molecular Targets and Pathways:
Targets might include enzymes or receptors where it can act as an inhibitor or activator.
Pathways might involve signaling or metabolic pathways in cells.
Comparison with Similar Compounds
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide:
Similar structure but with a phenyl group instead of a thiophene moiety.
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide:
Methyl group instead of a thiophene moiety.
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide:
Pyridine group providing different electronic effects.
Conclusion
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is an intriguing compound with diverse chemical reactivity and broad applicability across scientific disciplines. Its synthesis and reactions offer vast potential for development in both fundamental research and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4S/c20-12(8-19-9-4-1-2-5-10(9)22-15(19)21)16-14-18-17-13(23-14)11-6-3-7-24-11/h1-7H,8H2,(H,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUUTLOAFLPPPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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